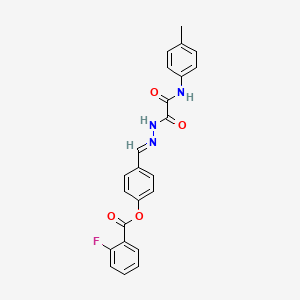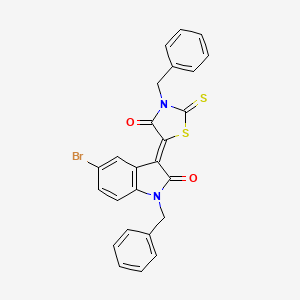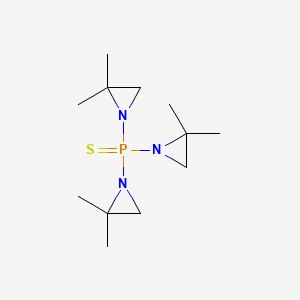
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a quinoline carboxylate core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 2-(4-METHOXYPHENYL)-2-OXOETHYL with 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLIC acid under acidic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, interfering with their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
- 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-METHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
Uniqueness
Compared to similar compounds, 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE exhibits unique properties due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C30H29NO4 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C30H29NO4/c1-4-5-6-21-8-10-22(11-9-21)28-18-26(25-17-20(2)7-16-27(25)31-28)30(33)35-19-29(32)23-12-14-24(34-3)15-13-23/h7-18H,4-6,19H2,1-3H3 |
InChI Key |
IIQUUWQEIYAGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12037333.png)
![Isopropyl 5-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12037340.png)
![5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037343.png)


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12037369.png)

![2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12037399.png)

![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12037406.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12037421.png)
